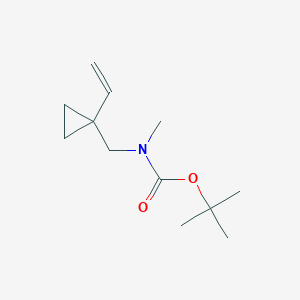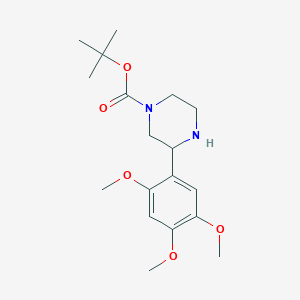
3-(2,4,5-Trimethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(2,4,5-TRIMETHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2,4,5-TRIMETHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the following steps:
Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the Trimethoxyphenyl Group: This step involves the substitution reaction where the piperazine ring is reacted with 2,4,5-trimethoxybenzyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the piperazine ring, leading to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of secondary amines and reduced piperazine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(2,4,5-TRIMETHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine
In medicinal chemistry, ®-3-(2,4,5-TRIMETHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is investigated for its potential therapeutic effects. Piperazine derivatives are known for their activity against various diseases, including cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of ®-3-(2,4,5-TRIMETHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(2,4,5-TRIMETHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID METHYL ESTER
- ®-3-(2,4,5-TRIMETHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID ETHYL ESTER
- ®-3-(2,4,5-TRIMETHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID ISOPROPYL ESTER
Uniqueness
The uniqueness of ®-3-(2,4,5-TRIMETHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER lies in its specific ester group, which can influence its solubility, stability, and reactivity. Compared to its methyl, ethyl, and isopropyl ester counterparts, the tert-butyl ester may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for research and industrial applications.
Properties
Molecular Formula |
C18H28N2O5 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
tert-butyl 3-(2,4,5-trimethoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O5/c1-18(2,3)25-17(21)20-8-7-19-13(11-20)12-9-15(23-5)16(24-6)10-14(12)22-4/h9-10,13,19H,7-8,11H2,1-6H3 |
InChI Key |
DDNVOHJKTDUTHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=C(C=C2OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


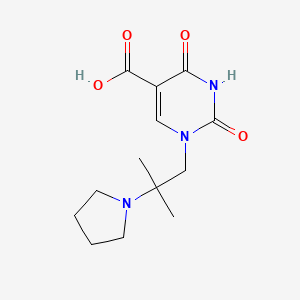

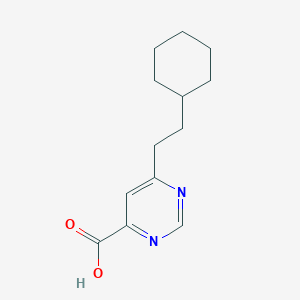
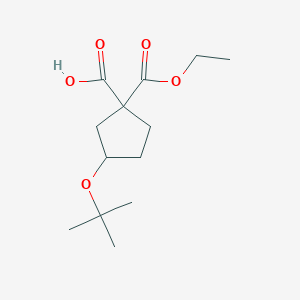
![5,6-dihydro-4H-thieno[2,3-b]azepine-4,7(8H)-dione](/img/structure/B14864830.png)
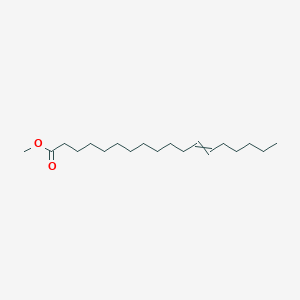
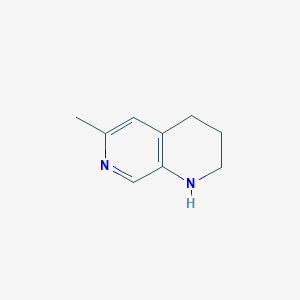
![2-(5-Chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14864856.png)
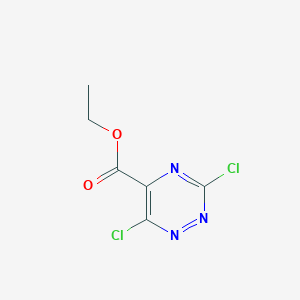
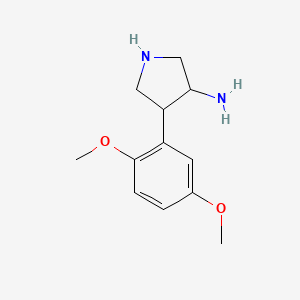
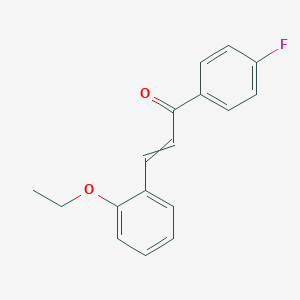

![Ethyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B14864909.png)
